H-Tyr-OMe.HCl

Catalog No.
S703943
CAS No.
3417-91-2
M.F
C10H13NO3.HCl
C10H14ClNO3
M. Wt
231.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Tyr-OMe.HCl

CAS Number

3417-91-2

Product Name

H-Tyr-OMe.HCl

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride

Molecular Formula

C10H13NO3.HCl
C10H14ClNO3

Molecular Weight

231.67 g/mol

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1

InChI Key

VXYFARNRGZWHTJ-FVGYRXGTSA-N

SMILES

Array

Synonyms

L-Tyrosinemethylesterhydrochloride;3417-91-2;H-Tyr-OMe.HCl;MethylL-tyrosinatehydrochloride;H-Tyr-OmeHCl;Tyrosinemethylesterhydrochloride;(S)-Methyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride;METHYLL-TYROSINATEHCL;ST50307167;L-Tyrosine,methylester,hydrochloride;H-Tyr-OMe?HCl;PubChem10889;L-Tyrosine,methylester,hydrochloride(1:1);TyrosineMethyl-EsterHCl;AC1L2S1I;KSC222K9R;methyltyrosinatehydrochloride;SCHEMBL919401;UNII-W42M0MI271;850489_ALDRICH;Jsp006209;CHEMBL1221906;CTK1C2598;MolPort-003-939-274;VXYFARNRGZWHTJ-FVGYRXGTSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-]

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)[NH3+].[Cl-]

The exact mass of the compound L-Tyrosine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) is the hydrochloride salt of the methyl ester derivative of L-tyrosine. This modification serves two primary purposes: the methyl ester group protects the carboxylic acid from participating in unwanted reactions, while the hydrochloride salt form enhances stability and handling properties compared to the free base. It functions as a critical intermediate in peptide synthesis and as a precursor for creating tyrosine-containing polymers and bioactive molecules, where the primary amine is intended for coupling and the phenolic hydroxyl group remains available for subsequent functionalization.

Substituting H-Tyr-OMe.HCl is often inefficient or incompatible with established workflows. The parent amino acid, L-Tyrosine, has extremely low aqueous solubility (0.45 g/L at 25°C) and an unprotected carboxylic acid, making it unsuitable for many organic-phase reactions and solution-based processing. The corresponding free base, L-Tyrosine methyl ester, is chemically less stable and prone to degradation, making the hydrochloride salt the preferred form for reliable storage and handling. Furthermore, N-terminally protected analogs like Boc-Tyr-OMe require a separate, often harsh, acidic deprotection step before the amine is available for coupling, whereas H-Tyr-OMe.HCl is readied for reaction by a simple, mild base neutralization.

Superior Handling and Stability as a Crystalline Hydrochloride Salt

Amino acid esters are frequently converted to their hydrochloride salts to improve their chemical stability, preventing degradation and ensuring a longer shelf-life. H-Tyr-OMe.HCl is a crystalline solid that is more stable and generally more soluble in polar solvents than its free base form, which is an unstable oil or low-melting solid. This physical form simplifies handling, weighing, and dissolution, which are critical for reproducible process outcomes.

Evidence DimensionChemical Stability and Physical Form
Target Compound DataStable, crystalline solid
Comparator Or BaselineL-Tyrosine Methyl Ester (Free Base): Unstable oil or low-melting solid prone to degradation
Quantified DifferenceNot quantified in sources, but established as the primary reason for producing the HCl salt form.
ConditionsStandard laboratory storage and handling conditions.

Procuring the HCl salt mitigates risks of material degradation during storage and improves accuracy and reproducibility in weighing and solution preparation.

High-Purity Precursor: Documented High-Yield Synthesis from L-Tyrosine

The reliability of a starting material is critical for downstream success. The synthesis of H-Tyr-OMe.HCl from L-Tyrosine via esterification with methanol and thionyl chloride is a well-established, high-yield process. A documented procedure reports achieving a chemical yield of 97.2% with a final product purity of 99.3% as measured by HPLC.

Evidence DimensionYield and Purity
Target Compound Data97.2% Yield; 99.3% HPLC Purity
Comparator Or BaselineL-Tyrosine (Starting Material)
Quantified DifferenceDemonstrates efficient and clean conversion to a high-purity final product.
ConditionsEsterification via reflux in methanol with thionyl chloride.

This provides confidence in lot-to-lot consistency and minimizes the risk of impurities from the starting material compromising subsequent sensitive reactions like peptide synthesis or polymerization.

Streamlined Process Integration via Mild In Situ Neutralization

A key process advantage of H-Tyr-OMe.HCl is its direct utility in coupling reactions following a simple neutralization step. Standard protocols involve dissolving the HCl salt and adding a mild organic base like triethylamine (TEA) in situ to liberate the reactive primary amine immediately before coupling. This contrasts sharply with Nα-Boc protected tyrosine (Boc-Tyr-OH), which requires a dedicated, harsh deprotection step using strong acids like trifluoroacetic acid (TFA) to reveal the amine, adding time, reagent cost, and potential for acid-catalyzed side reactions.

Evidence DimensionAmine Deprotection/Liberation Method
Target Compound DataSingle step, mild basic neutralization in the reaction vessel (e.g., with TEA).
Comparator Or BaselineBoc-Tyr-OH: Requires a separate, harsh deprotection step with strong acid (e.g., TFA).
Quantified DifferenceQualitative but significant difference in workflow complexity, reagent harshness, and potential for side reactions.
ConditionsStandard solution-phase peptide coupling.

Choosing H-Tyr-OMe.HCl simplifies the synthetic workflow, avoids harsh acidic reagents, and reduces the number of separate processing steps compared to using N-Boc protected alternatives.

N-Terminal Component in Solution-Phase Peptide Synthesis

Ideal for use as the starting C-terminal residue in solution-phase peptide synthesis. Its stability allows for reliable storage and handling, while the straightforward in-situ neutralization provides a clean and efficient entry into the first coupling cycle, avoiding the harsh deprotection steps associated with Boc-protected amino acids.

Precursor for Tyrosine-Based Polymers and Dendrimers

Serves as a well-defined, high-purity monomer for enzymatic or chemical polymerization. The enhanced solubility of the hydrochloride salt facilitates homogeneous reaction conditions, which is critical for controlling polymer properties. The ester group can be hydrolyzed post-polymerization to yield water-soluble poly(tyrosine) materials.

Synthesis of Bio-conjugates and Tyrosine-Derived APIs

Acts as a key building block for more complex active pharmaceutical ingredients (APIs) or bio-conjugates. Its defined structure, with a reactive amine (after neutralization) and a free phenolic hydroxyl group, allows for sequential, site-selective modifications essential in medicinal chemistry.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

231.0662210 Da

Monoisotopic Mass

231.0662210 Da

Heavy Atom Count

15

UNII

W42M0MI271

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 82 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 79 of 82 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3417-91-2
68697-61-0

General Manufacturing Information

L-Tyrosine, methyl ester, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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